2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane
Overview
Description
2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane is a highly fluorinated compound known for its unique chemical properties. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These compounds are widely used in various industrial applications due to their stability, resistance to degradation, and hydrophobic and lipophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane involves multiple steps, typically starting with the fluorination of precursor compounds. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or cobalt trifluoride. The process may involve:
Fluorination of Precursors: Initial fluorination of hydrocarbon precursors to introduce fluorine atoms.
Formation of Trifluoromethyl Groups: Introduction of trifluoromethyl groups through reactions with trifluoromethylating agents.
Assembly of the Final Compound: Sequential addition of fluorinated segments to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes under controlled conditions. The use of specialized reactors and safety protocols is essential due to the reactivity of fluorinating agents. The production process may also include purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane can undergo various chemical reactions, including:
Oxidation: Although highly resistant to oxidation due to its fluorinated nature, it can undergo oxidation under extreme conditions.
Reduction: Reduction reactions are less common but can occur with strong reducing agents.
Substitution: Nucleophilic substitution reactions can occur, particularly at the less fluorinated sites.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of perfluorinated carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of highly fluorinated substances.
Biology: Investigated for its potential effects on biological systems and its bioaccumulation properties.
Medicine: Explored for use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of non-stick coatings, water repellents, and other specialty materials.
Mechanism of Action
The mechanism of action of 2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane is primarily related to its strong carbon-fluorine bonds. These bonds confer high stability and resistance to degradation, making the compound persistent in the environment. The molecular targets and pathways involved in its interactions with biological systems are still under investigation, but it is known to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorobutanesulfonic acid (PFBS)
Uniqueness
2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane is unique due to its specific structure, which includes multiple trifluoromethyl groups and ether linkages. This structure imparts distinct chemical properties, such as enhanced stability and hydrophobicity, compared to other similar compounds.
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17HF35O5/c18-1(2(19,20)21)53-14(45,46)4(24,9(31,32)33)55-16(49,50)6(26,11(37,38)39)57-17(51,52)7(27,12(40,41)42)56-15(47,48)5(25,10(34,35)36)54-13(43,44)3(22,23)8(28,29)30/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXQRXXROOSHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17HF35O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880406 | |
Record name | 2H-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
950.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2H-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20947 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
37486-69-4 | |
Record name | 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37486-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037486694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15-Pentaoxaoctadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-TRICOSAFLUORO-5,8,11,14-TETRAKIS(TRIFLUOROMETHYL)-3,6,9,12,15-PENTAOXAOCTADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEF36F005E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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